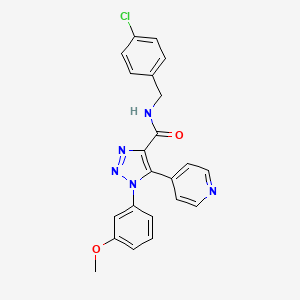
N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H18ClN5O2
- Molecular Weight : 419.9 g/mol
The structure features a triazole ring, which is known for its role in enhancing the biological activity of pharmaceutical agents.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds displayed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar effects .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate moderate to strong activity against certain bacterial strains, which could position it as a candidate for further development in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and urease. This suggests a potential role for this compound in modulating enzyme activity related to disease processes .
- Interaction with Cellular Targets : Molecular docking studies have shown that the compound may interact with specific proteins involved in cancer progression. These interactions are often characterized by hydrophobic contacts and hydrogen bonding .
Anticancer Studies
A recent study evaluated the anticancer properties of triazole derivatives similar to this compound against various cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, showcasing their potential as effective anticancer agents .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The results showed notable effectiveness against Salmonella typhi and Bacillus subtilis, indicating its potential use in treating bacterial infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC50 Values (µg/mL) | Comments |
|---|---|---|---|
| Anticancer | HeLa (Cervical) | < 10 | Significant cytotoxicity observed |
| CaCo-2 (Colon) | < 15 | Comparable to doxorubicin | |
| Antimicrobial | Salmonella typhi | 20 | Moderate activity |
| Bacillus subtilis | 15 | Strong activity |
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFHAQKQZOKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














